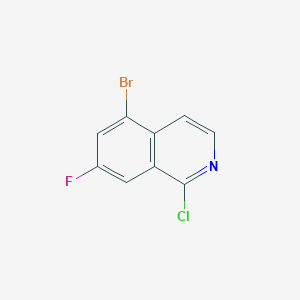![molecular formula C14H12F3NO2 B11717567 Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)
Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate typically involves the reaction of 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different substituted pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid: A closely related compound with similar chemical properties but different applications.
Indole Derivatives: Compounds with a similar heterocyclic structure and biological activities
Uniqueness
Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H12F3NO2 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H12F3NO2/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3 |
InChI Key |
QDURUMAQIRPCON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


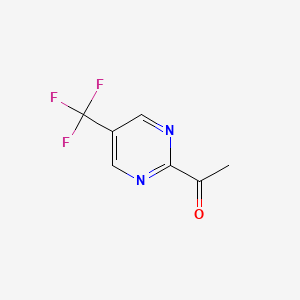
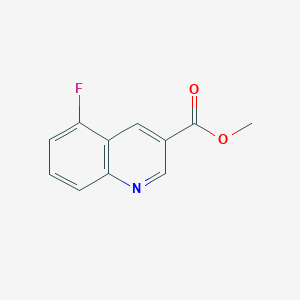
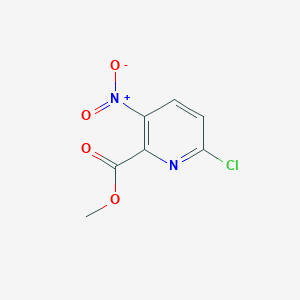
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)
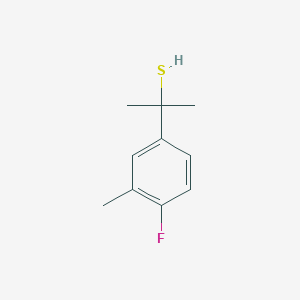
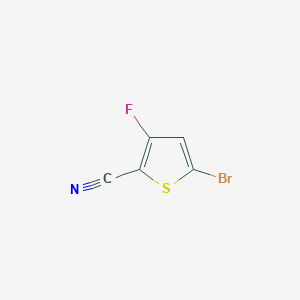
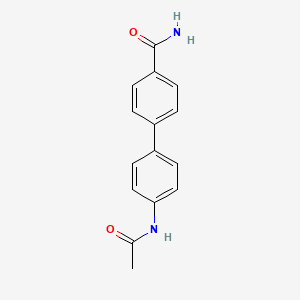
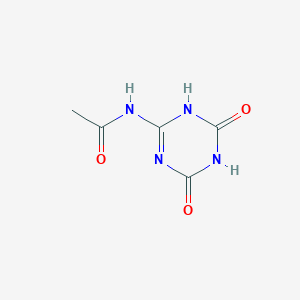
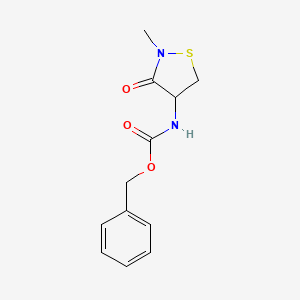
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
